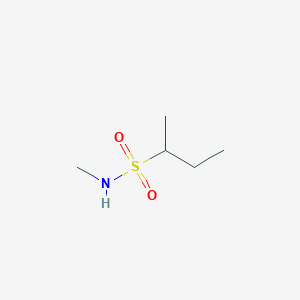

N-methylbutane-2-sulfonamide

Description

Structural Context within the Sulfonamide Class of Compounds

N-methylbutane-2-sulfonamide belongs to the extensive class of organic compounds known as sulfonamides. The defining feature of a sulfonamide is the functional group consisting of a sulfonyl group (SO₂) bonded to a nitrogen atom. The general structure can be represented as R-SO₂-N(R')(R''), where R, R', and R'' can be hydrogen or organic substituents. In the case of N-methylbutane-2-sulfonamide, the 'R' group is a butan-2-yl group, and the nitrogen atom is substituted with one methyl group and one hydrogen atom.

Academic Significance of Sulfonamide Motifs in Modern Synthetic Chemistry

The sulfonamide motif is a cornerstone in medicinal chemistry and organic synthesis. ekb.egfrontiersrj.com Historically, the discovery of sulfonamide-based antibacterial drugs, often referred to as sulfa drugs, revolutionized medicine. ekb.eg These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. frontiersrj.com

Beyond their well-established antibacterial roles, sulfonamide derivatives have been explored for a wide array of pharmacological activities. frontiersrj.com The structural versatility of the sulfonamide group allows for the synthesis of a vast library of compounds with diverse properties. In synthetic chemistry, the sulfonamide group is also utilized as a protecting group for amines due to its stability under various reaction conditions and the relative ease of its subsequent removal. The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egijarsct.co.in

Overview of Research Trajectories for Alkyl Sulfonamide Structures

Research into alkyl sulfonamides, such as N-methylbutane-2-sulfonamide, follows several general trajectories. A primary focus remains the synthesis of novel derivatives and the exploration of their potential biological activities. While aromatic sulfonamides have been extensively studied, the investigation of their aliphatic counterparts continues to be an active area of research.

Studies on related butane-2-sulfonamide (B3246515) derivatives, for instance, have explored their use as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, butane-2-sulfonyl chloride is a key reagent for introducing the sulfonyl group into various molecules, including those with biological relevance.

A patent for BACE1 and BACE2 inhibitors, which are relevant to the treatment of Alzheimer's disease, describes the synthesis of a more complex molecule containing the N-methylbutane-2-sulfonamide substructure. googleapis.com This highlights a potential, albeit indirect, research application for this structural motif in the development of therapeutics for neurodegenerative disorders. googleapis.com However, specific research focusing solely on N-methylbutane-2-sulfonamide as the primary subject is not widely documented in publicly available literature. The compound is listed by chemical suppliers, indicating its availability for research purposes. sigmaaldrich.com

Data for N-methylbutane-2-sulfonamide

While detailed research findings on N-methylbutane-2-sulfonamide are limited, some basic chemical data is available.

Table 1: Chemical Identification of N-methylbutane-2-sulfonamide

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1934887-76-9 | sigmaaldrich.com |

| Molecular Formula | C₅H₁₃NO₂S | Calculated |

| Molecular Weight | 151.23 g/mol | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO2S |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

N-methylbutane-2-sulfonamide |

InChI |

InChI=1S/C5H13NO2S/c1-4-5(2)9(7,8)6-3/h5-6H,4H2,1-3H3 |

InChI Key |

QNDCPIGELQBJHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)S(=O)(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Methylbutane 2 Sulfonamide and Analogues

Established Synthetic Routes to Sulfonamide Formation

The construction of the sulfonamide linkage (S-N bond) is the cornerstone of synthesizing N-methylbutane-2-sulfonamide. This is predominantly achieved through nucleophilic substitution reactions involving highly reactive sulfonyl chlorides or through various oxidative coupling methods.

Nucleophilic Substitution Reactions Involving Sulfonyl Chlorides

The most traditional and widely practiced method for sulfonamide synthesis is the reaction of a sulfonyl chloride with an amine. youtube.comrsc.org In the context of N-methylbutane-2-sulfonamide, this would involve the reaction of butane-2-sulfonyl chloride with methylamine. This reaction is a form of nucleophilic acyl-type substitution occurring at the sulfur atom. youtube.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. youtube.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netgiqimo.com The choice of solvent and reaction conditions can influence the yield and purity of the final product. While effective, this method requires the preparation of the sulfonyl chloride precursor, which can sometimes involve harsh and toxic reagents. rsc.orgresearchgate.net

Table 1: Key Features of Nucleophilic Substitution for Sulfonamide Synthesis

| Reactants | Role of Base | Common Bases | Key Transformation |

|---|

Recent advancements have focused on milder and more efficient ways to generate sulfonyl chlorides or activate sulfonamides for substitution. For instance, a method for the late-stage conversion of primary sulfonamides into sulfonyl chlorides using Pyry-BF4 has been developed, allowing for further diversification. nih.govd-nb.info

Oxidative Coupling and Related S-N Bond Forming Reactions

Oxidative coupling reactions provide an alternative and often more environmentally friendly approach to forming the S-N bond, bypassing the need for pre-formed sulfonyl chlorides. nih.govconsensus.app These methods typically involve the reaction of a sulfur-containing compound (like a thiol or a sulfinic acid) and an amine in the presence of an oxidant. researchgate.netthieme-connect.com

One such strategy is the electrochemical oxidative coupling of thiols and amines. nih.govsemanticscholar.org This method is driven by electricity, requires no sacrificial reagents, and can be performed rapidly. nih.govsemanticscholar.org The mechanism involves the initial formation of a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to form a sulfenamide. Subsequent oxidations lead to the final sulfonamide. nih.gov

Other oxidative coupling methods utilize chemical oxidants. For example, an I2O5-mediated oxidative coupling of aryl thiols and amines has been developed for the synthesis of secondary and tertiary sulfonamides. rsc.org These reactions often proceed through radical or ionic mechanisms. consensus.appthieme-connect.com The choice of oxidant is crucial to avoid over-oxidation of the starting materials. consensus.app

Table 2: Comparison of Oxidative Coupling Methods for Sulfonamide Synthesis

| Method | Key Reagents | Advantages | Mechanism Insight |

|---|---|---|---|

| Electrochemical Coupling | Thiols, Amines, Electricity | Environmentally benign, no sacrificial reagents | Involves aminium radical intermediates |

N-Alkylation and N-Functionalization Strategies for N-methylbutane-2-sulfonamide

Once the primary or secondary sulfonamide is formed, further functionalization at the nitrogen atom can be achieved through N-alkylation. To synthesize N-methylbutane-2-sulfonamide from butane-2-sulfonamide (B3246515), a methylation step is required.

Classical N-alkylation involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. However, more modern and atom-economical methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. ionike.comrsc.orgionike.comacs.org This process typically involves a transition metal catalyst, such as those based on iridium, copper, or manganese. rsc.orgionike.comacs.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the sulfonamide to form an N-sulfonylimine. This intermediate is then reduced by the catalyst, which had captured the hydrogen from the alcohol, to yield the N-alkylated sulfonamide and regenerate the active catalyst. acs.org

For instance, an iron(II) chloride/potassium carbonate system has been shown to effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Similarly, a water-soluble iridium complex has been developed for the N-alkylation of sulfonamides with alcohols in water under microwave irradiation. rsc.org These methods offer a greener alternative to traditional alkylation with alkyl halides, as they generate water as the only byproduct. ionike.com

Stereoselective Synthesis of Chiral Sulfonamide Derivatives

The synthesis of chiral sulfonamides, such as enantiomerically pure forms of N-methylbutane-2-sulfonamide, requires stereoselective methods. The chirality can reside in the sulfonyl moiety (at the sulfur atom) or, as in this case, in the alkyl group attached to the sulfur.

Enantioselective Approaches to 2-Substituted Butane (B89635) Moieties

Achieving an enantiomerically pure N-methylbutane-2-sulfonamide necessitates the use of a chiral starting material or an enantioselective synthesis of the 2-butyl group. The stereocenter in N-methylbutane-2-sulfonamide is at the second carbon of the butane chain. Therefore, the key is the enantioselective synthesis of a 2-substituted butane derivative that can be converted into the final sulfonamide.

Various methods exist for the enantioselective synthesis of 2-substituted butanes. These can include asymmetric hydrogenation of corresponding unsaturated precursors, enzymatic resolutions, or the use of chiral auxiliaries. For instance, the sulfa-Michael addition to cyclobutenes using a chiral squaramide catalyst can produce thio-substituted cyclobutanes with high enantioselectivity, which could potentially be precursors to chiral 2-substituted butane derivatives. rsc.org Another approach involves the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols derived from chiral α-hydroxy esters to yield 2-substituted cyclobutanones with good chiral transfer. researchgate.net

Mechanistic Investigations of Key Sulfonamide Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the classical synthesis of sulfonamides from sulfonyl chlorides, the mechanism is a well-understood nucleophilic substitution. youtube.com

In contrast, the mechanisms of oxidative coupling reactions are more complex and can involve radical intermediates. nih.gov Cyclic voltammetry studies of the electrochemical synthesis of sulfonamides have provided insights into the oxidation potentials of the various intermediates, confirming the stepwise formation of the disulfide, amine radical, sulfenamide, and finally the sulfonamide. nih.gov The use of radical scavengers in these reactions has been shown to inhibit product formation, further supporting the involvement of radical species. nih.gov

For the palladium-catalyzed three-component synthesis of sulfonamides using sulfuric chloride, arylboronic acids, and secondary amines, the proposed mechanism involves the in situ generation of a sulfamoyl chloride, which then undergoes a Suzuki-Miyaura coupling reaction. rsc.org

Mechanistic studies on the N-alkylation of sulfonamides with alcohols via the borrowing hydrogen strategy have revealed that the dehydrogenation of the alcohol is often the rate-determining step. ionike.com Kinetic isotope effect studies have been employed to probe these mechanisms in detail. ionike.com

Principles of Green Chemistry in Sulfonamide Synthesis

The application of green chemistry principles to the synthesis of sulfonamides, including N-methylbutane-2-sulfonamide and its analogues, is a critical area of research aimed at reducing the environmental impact of pharmaceutical and chemical manufacturing. These principles focus on developing more sustainable and efficient synthetic routes by minimizing waste, avoiding hazardous substances, and reducing energy consumption.

A primary focus of green sulfonamide synthesis is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvents. rsc.orgmdpi.com Water, ethanol, and glycerol (B35011) have been successfully employed as sustainable solvents in the synthesis of sulfonamides. rsc.orgresearchgate.net For instance, a facile and environmentally benign method involves the reaction of arylsulfonyl chlorides with amino compounds in aqueous media, eliminating the need for organic bases and simplifying product isolation to simple filtration after acidification. rsc.org This approach offers excellent yields and purity without requiring further purification steps. rsc.org

Another key strategy is the use of milder and more eco-friendly reagents. Traditional methods often rely on harsh chlorinating agents. tandfonline.com Sustainable alternatives include the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides, which can then react in situ with amines. rsc.orgresearchgate.net This process is notable for its simple conditions and a solvent-free workup that involves only filtration. rsc.orgresearchgate.net

Mechanochemistry presents a solvent-free alternative for sulfonamide synthesis. A one-pot, double-step mechanochemical approach using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) has been developed. rsc.org This method involves a tandem oxidation-chlorination of disulfides followed by amination and works efficiently for both aromatic and aliphatic starting materials. rsc.org The purification process is also designed with environmental considerations, avoiding harsh conditions. rsc.org

Catalytic methods offer another avenue for green synthesis. The development of a magnetite-immobilized nano-Ru catalyst enables the direct coupling of sulfonamides and alcohols, with water as the only byproduct. acs.org This heterogeneous catalyst is easily separable and reusable due to its magnetic properties, and the process follows a domino dehydrogenation-condensation-hydrogenation sequence. acs.org Similarly, CuFe₂O₄@SiO₂ magnetic nanocatalysts have been utilized for recyclable and easily separable acidic chemical reactions in sulfonamide synthesis. biolmolchem.com

One-pot synthesis strategies are instrumental in minimizing waste and improving efficiency by reducing the number of intermediate purification steps. A one-pot method for converting aryl carboxylic acids and amines into sulfonamides has been developed, involving an initial decarboxylative chlorosulfonylation followed by amination. acs.orgnih.gov This approach avoids the need for pre-functionalization of the starting materials. acs.org

Electrochemical methods are also emerging as a greener route to aromatic sulfonamides. These processes can avoid harsh reaction conditions and offer a conceptually new pathway for synthesis. chemistryworld.comacs.org

The following tables summarize various green chemistry approaches applicable to the synthesis of sulfonamides.

Table 1: Green Solvents and Reagents in Sulfonamide Synthesis

| Green Approach | Reagents/Solvents | Key Advantages | Reference |

|---|---|---|---|

| Sustainable Solvents | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES) | Reduces reliance on volatile organic compounds (VOCs); simplifies workup. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Aqueous Synthesis | Water, equimolar amino compounds and arylsulfonyl chlorides | Omits organic bases; product isolation via filtration. rsc.org | rsc.org |

| Alternative Oxidant | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Mild and environmentally friendly; allows for in situ reaction. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| HCl Scavenger | Sodium Carbonate in water | Eco-friendly method to produce products with high yields and purities. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Table 2: Advanced Green Synthetic Methodologies for Sulfonamides

| Methodology | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| Mechanosynthesis | Sodium hypochlorite pentahydrate (NaOCl·5H₂O) | Solvent-free, one-pot, metal-free procedure. rsc.org | rsc.org |

| Nano-Catalysis | Magnetite-immobilized nano-Ru | High selectivity, water as the only byproduct, reusable catalyst. acs.org | acs.org |

| Nano-Catalysis | CuFe₂O₄@SiO₂ | Recyclable and easily separable nanocatalyst. biolmolchem.com | biolmolchem.com |

| One-Pot Decarboxylative Halosulfonylation | Copper catalyst | Converts unactivated acids and amines directly to sulfonamides. acs.orgnih.gov | acs.orgnih.gov |

| Electrosynthesis | Electrochemical cell | Avoids harsh reagents and conditions. chemistryworld.comacs.org | chemistryworld.comacs.org |

These methodologies highlight the ongoing efforts to align the synthesis of sulfonamides with the principles of green chemistry, offering pathways that are not only environmentally responsible but also efficient and economically viable.

Chemical Reactivity and Transformation Mechanisms of N Methylbutane 2 Sulfonamide

Reactivity at the Sulfonamide Nitrogen Center

The nitrogen atom in N-methylbutane-2-sulfonamide is bonded to both a methyl group and the powerfully electron-withdrawing butan-2-sulfonyl group. This arrangement delocalizes the nitrogen's lone pair of electrons, which profoundly affects its nucleophilicity and acidity.

Electrophilic Attack and Substitution Reactions on the Sulfonamide Nitrogen

The nitrogen atom in a secondary sulfonamide like N-methylbutane-2-sulfonamide is generally considered non-nucleophilic. The delocalization of its lone pair of electrons across the S-N bond and onto the electronegative oxygen atoms of the sulfonyl group significantly reduces its ability to act as a nucleophile in substitution reactions. idc-online.com Consequently, direct electrophilic attack or alkylation on the nitrogen atom is challenging under neutral conditions. organic-chemistry.org

However, the nitrogen can be rendered nucleophilic through deprotonation (see section 3.1.2) to form the corresponding sulfonamidate anion. This anion is a more potent nucleophile and can react with various electrophiles. Furthermore, specialized methods have been developed for the N-alkylation and N-arylation of sulfonamides, often requiring specific catalysts or reaction conditions to overcome the low intrinsic reactivity of the nitrogen center. organic-chemistry.orgresearchgate.net

Acidity and Anion Chemistry of the Sulfonamide N-H Bond

The hydrogen atom attached to the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. Secondary sulfonamides are generally weak acids, with pKa values typically falling in the range of 10-12 in aqueous solution, though this can vary based on the substituents. nih.govnih.govchemrxiv.orgresearchgate.net For N-methylbutane-2-sulfonamide, the pKa is influenced by the electron-donating nature of the alkyl groups.

Treatment with a suitable base, such as an alkali metal hydroxide (B78521) or hydride, results in the deprotonation of the sulfonamide to form a stable sulfonamidate anion. This anion is an ambident nucleophile, with potential reactive sites at both the nitrogen and oxygen atoms. While reactions with hard electrophiles may favor O-alkylation, reactions with most carbon-based electrophiles typically occur at the nitrogen atom, making the sulfonamidate anion a useful intermediate for forming N-C bonds. rsc.org

| Sulfonamide Class | Substituent Nature | Approximate pKa Range (in water) | Reference |

|---|---|---|---|

| Primary Arenesulfonamides | Aromatic group on sulfur | 9 - 10.5 | researchgate.net |

| Secondary Arenesulfonamides | Aromatic group on sulfur, alkyl on nitrogen | 10 - 12 | nih.govchemrxiv.org |

| Secondary Alkylsulfonamides | Alkyl group on sulfur, alkyl on nitrogen | ~11 - 14 | researchgate.net |

| N-Acylsulfonamides | Acyl group on nitrogen | ~2 - 4 | chemrxiv.org |

Transformations Involving the Sulfonyl Group

The sulfonyl group (–SO2–) is a highly oxidized and stable functional group, making it generally inert to many chemical transformations. Its primary reactivity involves reactions that cleave the bonds connecting it to the nitrogen or carbon atoms.

Controlled Oxidation Pathways to Sulfones

The term "sulfone" refers to an organosulfur compound with the structure R–S(=O)2–R', where two carbon atoms are attached to the sulfonyl group. wikipedia.org A sulfonamide, with its R–S(=O)2–NR'R'' structure, is an analogue of a sulfone. The sulfur atom in the sulfonyl group of N-methylbutane-2-sulfonamide is already in its highest stable oxidation state (+6) and is double-bonded to two oxygen atoms. Therefore, the sulfonyl group itself is resistant to further oxidation under standard conditions. nih.govorganic-chemistry.org

While direct oxidation of the sulfonyl sulfur is not a typical transformation, reactions involving other parts of the molecule can be influenced by its presence. For instance, certain aromatic sulfones can undergo oxidative degradation to sulfonic acids under specific, highly reactive conditions, such as in microdroplets, but this is not a controlled pathway for modifying the core sulfonyl group in a synthetic context. nih.gov

Reductive Cleavage Reactions of the Sulfonamide Linkage

The nitrogen-sulfur (N–S) bond in sulfonamides can be cleaved under reductive conditions, providing a valuable method for deprotection or further functionalization. This reaction typically yields the corresponding amine (N-methyl-sec-butylamine) and a sulfinic acid derivative (butane-2-sulfinic acid). researchgate.net

A variety of reducing agents can accomplish this transformation, ranging from classical dissolving metal reductions to more modern reagents. The choice of reagent can depend on the other functional groups present in the molecule. This reductive cleavage is a key strategic reaction, as the robust sulfonamide group is often used to protect amines during a synthetic sequence, and its efficient removal is crucial. strath.ac.ukacs.org

| Reagent/Method | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Dissolving Metal (e.g., Na/NH₃, Li/NH₃) | Liquid ammonia, -78 °C to -33 °C | Classic, powerful method; not compatible with many reducible functional groups. | strath.ac.uk |

| Samarium(II) Iodide (SmI₂) | THF, often with an additive like HMPA | Milder than dissolving metals, but still highly reactive. | strath.ac.uk |

| Aluminum Halides (e.g., AlI₃, AlCl₃) | Anhydrous MeCN | Can offer chemoselectivity for N-alkyl vs. N-acyl cleavage. | acs.org |

| Electrochemical Reduction | Controlled potential electrolysis | A "green" method that avoids chemical reagents; can be highly selective. | strath.ac.uknih.govacs.org |

| Neutral Organic Super-Electron-Donors | Organic solvent, room temperature | A modern, metal-free approach for cleaving activated sulfonamides. | strath.ac.uk |

Reactivity of the Butane (B89635) Carbon Chain

The butane chain of N-methylbutane-2-sulfonamide is generally unreactive, typical of an alkane. However, the powerful electron-withdrawing sulfonyl group can activate the adjacent C–H bonds. The carbon atom directly attached to the sulfonyl group (C2) is the most affected.

The sulfonamide group can act as a directing group in C–H activation reactions, facilitating the regioselective functionalization of otherwise inert C–H bonds. nih.gov This strategy often employs transition metal catalysts (e.g., rhodium, palladium) that coordinate to the sulfonamide, bringing the catalytic center into proximity with specific C–H bonds on the butane chain, enabling their cleavage and subsequent reaction with other reagents. mdpi.com While aromatic C-H activation is more common, this logic can be extended to alkyl chains, potentially allowing for the introduction of new functional groups at positions guided by the sulfonamide moiety. Such transformations can lead to the formation of complex cyclic or functionalized structures. rsc.orgnih.gov

Stereochemical Considerations and Potential for Epimerization

N-methylbutane-2-sulfonamide possesses a stereogenic center at the second carbon of the butyl group, where the sulfonyl moiety is attached. This chirality means the compound can exist as two enantiomers, (R)-N-methylbutane-2-sulfonamide and (S)-N-methylbutane-2-sulfonamide. The stereochemistry of this center is a critical factor in its chemical and biological activity, as it dictates how the molecule interacts with other chiral molecules and environments.

The potential for epimerization, the change in configuration at the chiral center, is a significant consideration in the chemistry of N-methylbutane-2-sulfonamide. Epimerization would involve the temporary removal of a proton from the chiral carbon, the formation of a planar carbanion or a rapidly inverting pyramidal carbanion, followed by reprotonation from either face. However, the acidity of the C-H bond at the chiral center is generally low, making epimerization under normal conditions unlikely. Harsh basic conditions or the presence of a strong activating group would be required to facilitate this process. In the context of peptide synthesis, where epimerization is a known side reaction, the mechanism often involves the formation of an oxazolone (B7731731) intermediate, a pathway not directly applicable to N-methylbutane-2-sulfonamide. mdpi.com However, any reaction that proceeds through a mechanism involving the deprotonation of the chiral carbon could potentially lead to a loss of stereochemical integrity.

Functionalization of the Alkyl Backbone

The alkyl backbone of N-methylbutane-2-sulfonamide, specifically the butyl group, offers several possibilities for functionalization, although these reactions are generally less facile than those involving the sulfonamide group itself.

C-H Activation: Direct functionalization of the alkyl chain through C-H activation is a modern synthetic strategy. While challenging, transition-metal-catalyzed reactions could potentially introduce new functional groups at various positions on the butyl chain. For example, palladium or rhodium catalysts could mediate the introduction of aryl or alkyl groups.

Radical Reactions: Free radical halogenation could introduce a halogen atom onto the alkyl chain, preferentially at a tertiary carbon if one were present, or at secondary carbons. The resulting halo-sulfonamide could then serve as a precursor for further nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially lead to the oxidation of the alkyl chain, although this might also affect the sulfur atom of the sulfonamide group. Selective oxidation would be a significant synthetic challenge.

The following table summarizes potential functionalization reactions of the alkyl backbone:

| Reaction Type | Reagents and Conditions | Potential Products | Challenges |

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-X, base | Aryl-substituted N-methylbutane-2-sulfonamide | Regioselectivity, catalyst poisoning by sulfur |

| Radical Halogenation | NBS, light or radical initiator | Bromo-N-methylbutane-2-sulfonamide | Lack of selectivity |

| Hydroxylation | Strong oxidizing agents (e.g., KMnO₄) | Hydroxy-N-methylbutane-2-sulfonamide | Over-oxidation, reaction at sulfur |

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods

The study of reaction mechanisms for sulfonamides like N-methylbutane-2-sulfonamide relies heavily on a combination of spectroscopic and kinetic techniques. These methods provide insights into the structure of intermediates, transition states, and the factors that influence the rate of reaction.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. Two-dimensional NMR techniques, such as COSY and HSQC, can help in the structural elucidation of complex products. For N-methylbutane-2-sulfonamide, changes in the chemical shifts of the protons and carbons near the reaction center would provide crucial information about the transformation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the sulfonamide group. The characteristic S=O stretching frequencies (typically in the range of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹) and the N-H stretching frequency (around 3300 cm⁻¹) would shift or disappear upon reaction at these sites.

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and any detectable intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

UV-Visible Spectroscopy: While the alkylsulfonamide core of N-methylbutane-2-sulfonamide does not have a strong chromophore, this technique can be employed if the reaction introduces a chromophoric group or if a colored reagent is consumed. nih.govjocpr.com

Kinetic Methods:

Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., changing the concentration of reactants, temperature, or solvent). For reactions involving N-methylbutane-2-sulfonamide, this could involve monitoring the change in concentration of the sulfonamide or a product over time using one of the spectroscopic methods mentioned above.

The data obtained from kinetic experiments can be used to determine the rate law of the reaction, which provides information about the molecularity of the rate-determining step. For example, a reaction that is first-order in N-methylbutane-2-sulfonamide and first-order in another reactant would suggest a bimolecular rate-determining step. The activation parameters (enthalpy and entropy of activation) can be calculated from the temperature dependence of the rate constant, providing further insight into the transition state.

The following table provides a hypothetical example of a kinetic study on a reaction of N-methylbutane-2-sulfonamide:

| [N-methylbutane-2-sulfonamide] (M) | [Reagent X] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 4.0 x 10⁻⁴ |

From this hypothetical data, the reaction is first-order with respect to N-methylbutane-2-sulfonamide and second-order with respect to Reagent X.

Advanced Analytical Techniques for Characterization and Structural Elucidation of N Methylbutane 2 Sulfonamide

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the molecular characterization of N-methylbutane-2-sulfonamide, providing detailed information about its structural components and arrangement.

Vibrational Spectroscopy (FT-IR, Raman, VCD) for Molecular Conformation and Vibrational Modes

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of N-methylbutane-2-sulfonamide is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The most prominent features are associated with the sulfonamide group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgresearchgate.net The S-N bond stretching vibration typically appears in the 950-890 cm⁻¹ region. researchgate.net Additionally, a distinct band corresponding to the N-H stretching vibration of the secondary sulfonamide is anticipated around 3350-3140 cm⁻¹. rsc.org The spectrum would also feature characteristic C-H stretching and bending vibrations from the methyl and butyl groups in the 2975-2845 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively. docbrown.info

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. For N-methylbutane-2-sulfonamide, the symmetric S=O stretch and the vibrations of the C-S and S-N bonds would yield characteristic Raman signals, aiding in the conformational analysis of the molecule.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since N-methylbutane-2-sulfonamide possesses a chiral center at the second carbon of the butane (B89635) chain, VCD would be a powerful tool for determining its absolute configuration in solution by comparing the experimental spectrum to theoretical calculations.

Table 1: Expected FT-IR Vibrational Frequencies for N-methylbutane-2-sulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3350 - 3140 |

| C-H (Alkyl) | Stretching | 2975 - 2845 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 |

| C-H (Alkyl) | Bending | 1470 - 1370 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |

| S-N (Sulfonamide) | Stretching | 950 - 890 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, mapping the connectivity of atoms through the analysis of nuclear spin interactions.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their neighboring protons through spin-spin coupling. For N-methylbutane-2-sulfonamide, a complex but predictable spectrum is expected, showing distinct signals for the N-methyl group and the protons of the sec-butyl group. docbrown.info The N-H proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. N-methylbutane-2-sulfonamide has five carbon atoms, and due to the chirality, all five are expected to be chemically non-equivalent, resulting in five distinct signals. docbrown.inforesearchgate.net The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon bonded to the sulfonamide group (C2) appearing further downfield. libretexts.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons within the sec-butyl chain, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methylbutane-2-sulfonamide

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| CH₃ (N-methyl) | ~2.7 | s | ~30 |

| CH (C2 of butane) | ~3.0 - 3.4 | m | ~55 - 60 |

| CH₂ (C3 of butane) | ~1.5 - 1.7 | m | ~25 - 30 |

| CH₃ (C4 of butane) | ~0.9 | t | ~10 |

| CH₃ (C1 of butane) | ~1.2 | d | ~15 - 20 |

| NH | Variable (broad) | s | N/A |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups.

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular formula of N-methylbutane-2-sulfonamide (C₅H₁₃NO₂S). By measuring the mass-to-charge ratio (m/z) to several decimal places, the elemental composition can be unambiguously confirmed, distinguishing it from other compounds with the same nominal mass.

GC-MS and LC-MS: When coupled with chromatographic separation, mass spectrometry allows for the analysis of complex mixtures and provides fragmentation data. nih.govnih.gov The electron ionization (EI) mass spectrum of N-methylbutane-2-sulfonamide would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the S-N bond, α-cleavage at the chiral carbon, and loss of alkyl fragments from the butyl chain. nist.govdocbrown.info Common fragmentation pathways for sulfonamides involve the loss of SO₂ or the entire sulfonamide moiety. nih.gov

Chromatographic Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating N-methylbutane-2-sulfonamide from any impurities, starting materials, or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the purity assessment of sulfonamides. nih.govmdpi.com A typical method for N-methylbutane-2-sulfonamide would involve a C18 column with a mobile phase consisting of a gradient mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comcabidigitallibrary.org Detection could be achieved using a UV detector, as the sulfonamide moiety provides sufficient chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. wu.ac.th

Gas Chromatography (GC): Given its likely volatility, N-methylbutane-2-sulfonamide could also be analyzed by GC, typically using a non-polar or medium-polarity capillary column. nih.gov The analysis would provide information on purity and could be coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov The method would involve optimizing the temperature program of the GC oven to achieve good separation of the analyte from any volatile impurities.

X-ray Crystallography for Solid-State Structural Determination

Should N-methylbutane-2-sulfonamide be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. rsc.org This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which dictate the crystal packing arrangement. researchgate.net Currently, there is no publicly available crystal structure for this specific compound.

Integration of Advanced Analytical Techniques for Holistic Characterization

A comprehensive and reliable characterization of N-methylbutane-2-sulfonamide is achieved not by a single technique but by the synergistic integration of multiple analytical methods. nih.govnih.gov The process begins with chromatographic methods like HPLC or LC-MS to establish the purity of the sample. europeanpharmaceuticalreview.com Subsequently, HRMS confirms the correct elemental composition. NMR spectroscopy (¹H, ¹³C, and 2D) is then used to piece together the atomic connectivity, confirming the carbon skeleton and the placement of the N-methyl and sulfonamide groups. Concurrently, FT-IR spectroscopy verifies the presence of key functional groups. Finally, for chiral compounds, techniques like VCD or chiral chromatography are essential for confirming the enantiomeric purity and absolute configuration. This integrated approach ensures that the identity, structure, and purity of N-methylbutane-2-sulfonamide are established with the highest degree of scientific confidence.

Theoretical and Computational Chemistry Approaches to N Methylbutane 2 Sulfonamide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of chemical properties can be derived. For a molecule like N-methylbutane-2-sulfonamide, these calculations would provide fundamental insights into its intrinsic characteristics.

DFT calculations are widely used to explore the electronic properties of sulfonamide-based compounds. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For N-methylbutane-2-sulfonamide, the HOMO would likely be localized on the electron-rich sulfonamide group and parts of the alkyl chain, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO's location would indicate the most likely sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For N-methylbutane-2-sulfonamide, the oxygen atoms of the sulfonyl group would exhibit strong negative potential, making them key sites for hydrogen bonding and interactions with electrophiles.

The following table illustrates the type of data that would be generated from a typical DFT analysis of a sulfonamide molecule.

| Property | Illustrative Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Note: The values in this table are illustrative examples for a generic sulfonamide and not based on specific calculations for N-methylbutane-2-sulfonamide.

The biological activity and physical properties of flexible molecules like N-methylbutane-2-sulfonamide are highly dependent on their three-dimensional shape or conformation. Conformational analysis using computational methods aims to identify the most stable, low-energy arrangements of the atoms.

This process involves systematically rotating the rotatable bonds in the molecule—such as the C-S, S-N, and C-C bonds in the butyl group—and calculating the potential energy for each resulting geometry. The results are plotted on a potential energy surface (PES), where the valleys correspond to stable conformers (energy minima) and the peaks represent the energy barriers to rotation (transition states). For sulfonamides, a key conformational feature is the torsion angle around the S-N bond, which can significantly influence how the molecule interacts with biological targets like proteins. Computational protocols can efficiently map these surfaces to find the most likely shapes the molecule will adopt.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. For N-methylbutane-2-sulfonamide, this would show characteristic peaks for the S=O symmetric and asymmetric stretches of the sulfonyl group (typically in the 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹ regions, respectively), N-H stretching, and various C-H and C-C bond vibrations. Comparing the calculated spectrum with an experimental one can confirm the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus. These theoretical shifts, when scaled and referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to assign peaks and confirm the molecular structure.

Vibrational Circular Dichroism (VCD) Spectroscopy: For chiral molecules, VCD spectroscopy provides information about its absolute configuration. N-methylbutane-2-sulfonamide is chiral if the butyl group is sec-butyl. Theoretical VCD spectra can be calculated for both the (R) and (S) enantiomers. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the molecule can be determined.

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By modeling the reaction of N-methylbutane-2-sulfonamide with another reactant, researchers can map out the entire reaction pathway. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This approach could be used to study, for example, the N-alkylation of the sulfonamide nitrogen or its synthesis from sec-butylsulfonyl chloride and methylamine, providing insights that are difficult to obtain experimentally.

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and simulation methods, to model and predict the behavior of molecules. These methodologies are particularly important in drug discovery and materials science.

In the context of drug design, where sulfonamides are a crucial functional group, modeling how a molecule like N-methylbutane-2-sulfonamide might interact with a biological target is of great interest. Two primary strategies are used:

Ligand-Based Modeling: This approach is used when the structure of the biological target (e.g., a protein) is unknown, but a set of molecules (ligands) with known activity is available. If a series of compounds structurally similar to N-methylbutane-2-sulfonamide were known to have a specific biological effect, their common structural features (pharmacophore) could be identified. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model can then be used to screen large databases for new, potentially active compounds.

Structure-Based Modeling: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), structure-based methods like molecular docking can be employed. In this process, the N-methylbutane-2-sulfonamide molecule would be computationally "placed" into the active site of the protein. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site and calculate a score to estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues in the protein, that are crucial for binding.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a vital area of computational chemistry focused on correlating the structural or property-describing features of a molecule with its macroscopic properties. For N-methylbutane-2-sulfonamide, while specific QSPR models are not extensively documented in publicly available literature, the principles of this methodology can be readily applied to predict its physicochemical characteristics. Such studies on analogous sulfonamide compounds have successfully established relationships between molecular descriptors and properties like thermal energy, heat capacity, and entropy. jcsp.org.pkresearchgate.net

The fundamental approach in QSPR involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be broadly categorized into:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the Randic, Balaban, Wiener, and Szeged indices. jcsp.org.pkresearchgate.net

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. A key example is the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be related to the molecule's reactivity and stability. jcsp.org.pkresearchgate.net

Once these descriptors are calculated for a series of related compounds, including N-methylbutane-2-sulfonamide, statistical methods such as Multiple Linear Regression (MLR) are employed to build a mathematical model. jcsp.org.pkresearchgate.net This model takes the form of an equation that relates the descriptors to a specific property. The predictive power of these models is rigorously assessed using statistical metrics like the correlation coefficient (R), the coefficient of determination (R²), and the root mean square error (RMSE). jcsp.org.pk

For a hypothetical QSPR study on a series of small alkylsulfonamides, including N-methylbutane-2-sulfonamide, one could aim to predict a property such as the standard enthalpy of formation (ΔHf°). The resulting model would allow for the estimation of this property for new or untested sulfonamide derivatives, thereby accelerating the design and screening of compounds with desired characteristics.

Below is an interactive data table illustrating a hypothetical QSPR study for predicting the standard enthalpy of formation for a series of alkylsulfonamides.

| Compound Name | Balaban Index (J) | LUMO Energy (eV) | Predicted ΔHf° (kJ/mol) |

| N-methylethanesulfonamide | 2.145 | 1.234 | -450.2 |

| N-methylpropane-1-sulfonamide | 2.011 | 1.198 | -475.8 |

| N-methylpropane-2-sulfonamide | 2.234 | 1.211 | -482.3 |

| N-methylbutane-1-sulfonamide | 1.956 | 1.175 | -501.5 |

| N-methylbutane-2-sulfonamide | 2.189 | 1.188 | -508.7 |

| N-methylpentane-1-sulfonamide | 1.912 | 1.162 | -525.1 |

Molecular Dynamics Simulations for Investigation of Dynamic Behavior

An MD simulation of N-methylbutane-2-sulfonamide would typically begin with the definition of a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. Widely used force fields for organic molecules include the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF). scispace.com The choice of force field is critical for accurately representing the intramolecular and intermolecular interactions.

The simulation system would consist of one or more molecules of N-methylbutane-2-sulfonamide placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions. The system is then subjected to a period of energy minimization to remove any unfavorable atomic clashes, followed by a gradual heating and equilibration phase to bring the system to the desired temperature and pressure. Finally, a production run is performed, during which the trajectories of all atoms are calculated by numerically integrating Newton's equations of motion.

From the resulting trajectories, a wealth of information about the dynamic behavior of N-methylbutane-2-sulfonamide can be extracted. This includes:

Conformational analysis: The simulation can reveal the preferred conformations of the molecule and the energy barriers between them.

Solvation structure: The arrangement of solvent molecules around the sulfonamide can be analyzed to understand its solubility and interactions with the solvent.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the sulfonamide group and water molecules can be monitored over time.

The insights gained from MD simulations can complement experimental studies and provide a deeper understanding of the molecular-level behavior of N-methylbutane-2-sulfonamide.

Below is an interactive data table summarizing a hypothetical set of parameters for a molecular dynamics simulation of N-methylbutane-2-sulfonamide in a water box.

| Parameter | Value |

| Force Field | CHARMM General Force Field (CGenFF) |

| Solvent Model | TIP3P Water |

| Box Size | 40 x 40 x 40 ų |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-Isobaric) |

Coordination Chemistry and Supramolecular Interactions of Sulfonamide Motifs

Sulfonamides as Ligands in Metal Complexes

The sulfonamide group, R-SO₂NH-R', is a highly effective ligand for coordinating with a variety of metal ions. semanticscholar.orgnih.gov Its ability to act as a ligand is primarily attributed to the acidic nature of the sulfonamide proton and the presence of multiple potential donor atoms. researchgate.net Upon coordination, the pharmacological and toxicological properties of sulfonamide-containing molecules can be significantly modified. researchgate.net

The sulfonamide moiety offers several potential binding sites for metal ions, including the nitrogen atom, the two sulfonyl oxygen atoms, and in some contexts, the sulfur atom. The most common coordination mode involves the deprotonation of the acidic N-H group, creating a sulfonamido anion that binds to the metal center. sjp.ac.lk

Nitrogen Coordination: The deprotonated sulfonamido nitrogen is a primary site for metal coordination, forming a stable M-N bond. sjp.ac.lk This mode is prevalent in numerous metal complexes. The flexibility of the dien framework in some complexes demonstrates that the coordination is not solely dependent on the rigidity of the chelate ring. sjp.ac.lk

Oxygen Coordination: The two oxygen atoms of the sulfonyl group are excellent Lewis bases and can coordinate to metal ions, acting as additional donor sites. This can lead to the sulfonamide acting as a bidentate ligand, chelating the metal ion through one nitrogen and one oxygen atom (N,O-coordination). This chelation often results in the formation of stable six-membered rings.

Bridging Ligand: The ability of the sulfonamide group to coordinate via both nitrogen and oxygen allows it to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the sulfonamide, the solvent system, and the presence of other competing ligands.

The synthesis of metal-sulfonamide complexes is typically achieved through the reaction of a suitable metal salt (e.g., chlorides, nitrates, acetates) with the sulfonamide ligand in an appropriate solvent. nih.govwikipedia.org A base is often added to facilitate the deprotonation of the sulfonamide N-H group. wikipedia.org

General Synthetic Procedure:

Dissolution of the sulfonamide ligand (e.g., N-methylbutane-2-sulfonamide) in a solvent such as methanol, ethanol, or DMF.

Addition of a base (e.g., sodium hydroxide (B78521), triethylamine) to deprotonate the ligand.

Addition of a solution of the metal salt to the ligand solution.

The reaction mixture is often stirred and may be heated under reflux to promote complex formation. mdpi.com

The resulting metal-sulfonamide adduct precipitates from the solution and is collected by filtration, washed, and dried. mdpi.com

Characterization of these adducts is performed using a combination of analytical and spectroscopic techniques:

Infrared (IR) Spectroscopy: Provides key information about the coordination mode. A shift in the stretching frequencies of the S=O bonds (typically observed around 1350 and 1160 cm⁻¹) and the disappearance of the N-H stretching band upon deprotonation are indicative of metal coordination. researchgate.net

NMR Spectroscopy (¹H and ¹³C): Useful for characterizing the structure of diamagnetic complexes in solution.

Elemental Analysis: Confirms the stoichiometry of the synthesized complex. researchgate.net

The table below presents representative coordination data for metal complexes with sulfonamide ligands, illustrating typical bond geometries.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference Moiety |

|---|---|---|---|---|

| Ni(DPPT)₂₂·1.5H₂O | Ni(II) | Distorted Octahedral | Ni-N(hydrazone): ~2.07 Ni-N(pyridine): ~2.10 Ni-N(triazine): ~2.16 | DPPT Ligand mdpi.com |

| [CuL(phen)] | Cu(II) | Distorted Square Planar | Data not specified | General Sulfonamide (L) sjp.ac.lk |

| [Re(CO)₃(N(SO₂R)dien)]PF₆ | Re(I) | Not specified | M-N (normal length) | Dien Sulfonamide sjp.ac.lk |

Hydrogen Bonding and Other Intermolecular Interactions in Sulfonamide Systems

Intermolecular interactions, particularly hydrogen bonds, are crucial in defining the solid-state structures of sulfonamides. nih.govresearchgate.net The sulfonamide group contains an excellent hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the sulfonyl oxygens). nih.gov This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks.

The N-H proton shows a preference for bonding to strong acceptors, while the sulfonyl oxygens readily accept hydrogen bonds from various donors. nih.govsemanticscholar.org In the absence of other strong donors/acceptors, sulfonamides self-associate, with the N-H group of one molecule forming a hydrogen bond with a sulfonyl oxygen of a neighboring molecule (N-H···O=S). nih.gov This interaction is a dominant factor in the crystal packing of many sulfonamides. nih.gov

The table below summarizes the primary hydrogen bonding sites within the N-methylbutane-2-sulfonamide motif.

| Site | Function | Description |

|---|---|---|

| N-H (Amide Hydrogen) | Donor | The primary hydrogen bond donor site. |

| S=O (Sulfonyl Oxygens) | Acceptor | Two strong hydrogen bond acceptor sites. |

Exploration of Self-Assembly and Supramolecular Architectures Involving Sulfonamides

The strong and directional nature of the N-H···O=S hydrogen bond makes the sulfonamide group a reliable building block, or "synthon," for crystal engineering and the design of supramolecular architectures. nih.gov The self-assembly of sulfonamide molecules is driven by the formation of these predictable intermolecular interactions. nih.gov

In many sulfonamide crystal structures, the N-H···O=S interaction leads to the formation of one-dimensional chains or catemers. nih.govnih.gov These chains can then pack in various ways, influenced by weaker interactions, to form two-dimensional sheets or complex three-dimensional networks. researchgate.net

When co-crystallized with other molecules (coformers) that possess complementary hydrogen bonding sites, sulfonamides can form hetero-supramolecular synthons. nih.gov For example, a sulfonamide can interact with a pyridine (B92270) N-oxide or a carboxylic acid to form robust heterodimers or more complex assemblies. The study of these patterns is essential for understanding polymorphism, where a single compound can crystallize into multiple different forms, each with distinct physical properties. researchgate.net The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify the various intermolecular contacts that contribute to the supramolecular self-assembly in these crystals. nih.govmdpi.com

Emerging Research Directions in N Methylbutane 2 Sulfonamide Chemistry

Development of Novel Catalytic Systems for Sulfonamide Transformations

The inherent stability of the sulfonamide bond presents a significant challenge for its chemical modification. Historically, transformations have relied on harsh reagents and conditions. However, recent research has focused on the development of sophisticated catalytic systems that enable milder and more selective functionalization of sulfonamides. These modern strategies are critical for accessing novel derivatives of N-methylbutane-2-sulfonamide.

Photocatalysis has emerged as a powerful, transition-metal-free strategy for the modular synthesis of structurally diverse arylsulfonamides. rsc.org This approach can overcome limitations in aryl radical generation, allowing for efficient three-component coupling reactions under mild conditions, such as room temperature and UV light. rsc.org For instance, systems using NaI as a dual-functional reagent can activate aryl triflates to couple with SO₂ surrogates and a wide range of amines. rsc.org Another innovative photocatalytic method allows for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates, which can then be combined with various alkene fragments. acs.org

In addition to light-driven methods, new transition-metal catalytic systems are being explored. Copper-catalyzed oxidative coupling reactions provide a pathway for synthesizing sulfonamides from reagents like DABSO (a stable SO₂ surrogate), hydrazines, and amines. thieme-connect.com Palladium catalysts have also been developed for specific transformations, such as the chemodivergent synthesis of sulfonamides from N-tosylhydrazones, where the choice of catalyst and temperature can selectively yield either a sulfonamide or a sulfone. acs.org These catalytic advancements provide a toolkit for modifying structures like N-methylbutane-2-sulfonamide with previously inaccessible functional groups.

| Catalytic System | Transformation Type | Key Features |

| Transition-Metal-Free Photocatalysis | Three-component coupling (Aryl Triflates, SO₂ surrogate, Amine) | Utilizes NaI as a dual-function reagent; operates at room temperature with UV light. rsc.org |

| Organo-photocatalysis (Energy Transfer) | Late-stage functionalization via sulfonyl radicals | Metal-free; converts sulfonamides to sulfonyl radicals for reaction with alkenes. acs.org |

| Copper-Catalysis | Oxidative Coupling | Employs stable SO₂ surrogates like DABSO with amines to form the S-N bond. thieme-connect.com |

| Palladium-Catalysis | C-N Cross-Coupling / Divergent Synthesis | Enables N-arylation of secondary sulfonamides and selective synthesis from N-tosylhydrazones. thieme-connect.comacs.org |

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

The synthesis and screening of sulfonamide derivatives are being revolutionized by the integration of flow chemistry and high-throughput experimentation (HTE). bmglabtech.com Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubing or microreactors, offers superior control over reaction parameters like temperature and residence time. rsc.orgacs.org This enhanced control improves safety, particularly for highly exothermic reactions common in sulfonamide synthesis, and allows for rapid and scalable production. rsc.orgacs.org

Recent studies demonstrate the power of flow chemistry for creating sulfonamide libraries in an efficient and environmentally friendly manner. acs.org Fully automated flow-through processes have been developed for producing secondary sulfonamides, utilizing a "catch and release" protocol where reagents are passed through columns packed with supported reagents and scavengers. acs.orgresearchgate.net This approach not only automates the synthesis but also incorporates in-line purification, yielding library products of high purity without the need for traditional chromatography. acs.orgvapourtec.com Such systems can generate dozens of unique sulfonamide compounds in a single, unattended run. acs.org The throughput of these systems can be substantial; for example, the synthesis of sulfonylurea compounds in a continuous flow system has achieved throughputs of over 40 g/h with high conversion rates. google.com

High-throughput experimentation complements flow synthesis by enabling the rapid screening of these newly created compound libraries for desired properties. bmglabtech.commsu.edu Automated HTE assays can test thousands of compounds against a specific biological target to identify "hits." bmglabtech.com This combination of rapid, automated synthesis and screening allows researchers to quickly explore the structure-activity relationships of N-methylbutane-2-sulfonamide derivatives, accelerating the discovery of molecules with optimized chemical or biological functions. nih.gov

| Platform / Technique | Application to Sulfonamides | Key Advantages |

| Continuous Flow Meso-reactors | Synthesis of primary, secondary, and tertiary sulfonamides. acs.org | Eco-friendly (waste minimization), enhanced safety, easily scalable. rsc.orgacs.org |

| Automated Binary Reactor Systems | Multi-step synthesis and in-line purification of sulfonamide libraries. acs.orgresearchgate.net | Fully automated column regeneration, high purity of products, unattended operation. acs.orgresearchgate.net |

| High-Throughput Screening (HTS) | Screening of sulfonamide libraries for biological activity. bmglabtech.commsu.edu | Automated testing of large numbers of compounds, rapid identification of "hits". bmglabtech.com |

| Automated Library Diversification | SO₂ insertion into C-N bonds to convert amines to sulfonamides. nih.gov | Tolerates a wide array of functional groups, enabling rapid diversification from readily available amines. nih.gov |

Advanced Computational Design of Novel Sulfonamide Structures with Tailored Chemical Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to design novel sulfonamide structures with precisely tailored properties before their synthesis. nih.gov By using computational models, researchers can predict the chemical reactivity, binding affinity, and other key characteristics of hypothetical molecules based on the N-methylbutane-2-sulfonamide scaffold.

One prominent approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which establishes a mathematical correlation between the chemical structure of a compound and its biological activity or chemical property. researchgate.net These models allow for the virtual screening of large libraries of potential sulfonamide derivatives to prioritize candidates for synthesis. researchgate.net Molecular docking is another powerful technique used to predict how a molecule, such as a derivative of N-methylbutane-2-sulfonamide, will bind to the active site of a target protein or enzyme. nih.govrsc.org By calculating binding energies and analyzing binding conformations, docking studies can guide the design of more potent and selective inhibitors or ligands. nih.govresearchgate.net

More advanced methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. DFT calculations can be used to compute structural and spectroscopic parameters (like NMR and IR spectra) that can be compared with experimental data to confirm the structure of a newly synthesized compound. mdpi.com These computational tools enable a "design-first" approach, where molecules are engineered in silico to possess desired reactivity or functionality. This strategy minimizes the trial-and-error nature of traditional synthesis, saving time and resources while expanding the accessible chemical space for novel sulfonamides derived from N-methylbutane-2-sulfonamide. mdpi.comnih.gov

| Computational Method | Application in Sulfonamide Design | Predicted Properties / Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting properties of new sulfonamide compounds. researchgate.net | Biological activity, duration of action, toxicity. researchgate.net |

| Molecular Docking | Investigating binding interactions with biological targets (e.g., enzymes). nih.govrsc.org | Binding affinity (kcal/mol), binding conformation, identification of key interactions. nih.govmdpi.com |

| Density Functional Theory (DFT) | Calculating structural and spectroscopic parameters. mdpi.com | Optimized molecular geometry, NMR chemical shifts, vibrational frequencies (IR spectra). mdpi.com |

| Combinatorial Library Design (in silico) | Generating virtual libraries of novel analogues for virtual screening. mdpi.com | Identification of candidates with improved drug-likeness and binding affinities over parent compounds. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.